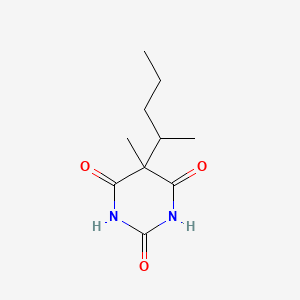
Barbituric acid, 5-methyl-5-(1-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-(1-methylbutyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used for their sedative, hypnotic, and anticonvulsant properties . This particular compound is known for its applications in medicine, particularly in anesthesia and the treatment of certain neurological conditions.
Métodos De Preparación
The synthesis of 5-Methyl-5-(1-methylbutyl)barbituric acid typically involves a multi-step process:
Bromination: Diethyl ethylmalonate is brominated to introduce a bromine atom.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl bromide.
Cyclization and Acidification: The alkylated product is then cyclized and acidified to form the barbituric acid derivative.
For industrial production, the process is optimized to ensure high purity and yield, with steps including purification and crystallization to remove impurities .
Análisis De Reacciones Químicas
5-Methyl-5-(1-methylbutyl)barbituric acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include bromine, sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-5-(1-methylbutyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Researchers study its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is used in the development of anesthetic agents and anticonvulsants.
Industry: The compound is used in the manufacture of pharmaceuticals and in various chemical processes
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-(1-methylbutyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
Comparación Con Compuestos Similares
5-Methyl-5-(1-methylbutyl)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and in euthanasia.
Amobarbital: Used for its sedative and hypnotic effects
What sets 5-Methyl-5-(1-methylbutyl)barbituric acid apart is its specific molecular structure, which influences its pharmacokinetic properties and its interaction with the GABA receptor, making it unique in its effects and applications.
Propiedades
Número CAS |
52944-65-7 |
|---|---|
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
5-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-6(2)10(3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
Clave InChI |
IMOLACLDLQJJNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















